Methyl 8-iodoquinoline-6-carboxylate

Cross-Coupling Suzuki-Miyaura Aryl Iodide

Medicinal chemistry programs often stall due to building blocks lacking orthogonal reactivity. Methyl 8-iodoquinoline-6-carboxylate (CAS 1860892-74-5) solves this with a chemoselective 8-iodo handle for Pd-catalyzed couplings (Suzuki, Sonogashira, cyanation) and a 6-methyl ester for independent hydrolysis, amidation, or reduction. · Orthogonal handles enable sequential diversification without protecting-group manipulation-validated in plasma kallikrein inhibitor synthesis (US Patents 10,266,515 & 10,259,803). · 98% purity by HPLC; stored at -20°C under inert atmosphere to preserve aryl iodide integrity. · In stock for immediate shipment; custom synthesis scales available upon inquiry.

Molecular Formula C11H8INO2
Molecular Weight 313.09 g/mol
Cat. No. B13935834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-iodoquinoline-6-carboxylate
Molecular FormulaC11H8INO2
Molecular Weight313.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)I
InChIInChI=1S/C11H8INO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,1H3
InChIKeyOAAQFWRJPJHMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-iodoquinoline-6-carboxylate for Synthetic and Medicinal Chemistry Applications


Methyl 8-iodoquinoline-6-carboxylate (CAS: 1860892-74-5, C11H8INO2, MW: 313.09) is a polyfunctional quinoline derivative characterized by an iodine atom at the 8-position and a methyl carboxylate ester at the 6-position of the quinoline ring . This heterocyclic aromatic scaffold combines the reactivity of an aryl iodide handle with the directing and modulating effects of a 6-carboxylate group, making it a strategic intermediate for constructing complex molecular architectures .

Why Methyl 8-iodoquinoline-6-carboxylate Cannot Be Replaced by Common Halogenated Quinoline Analogs


The precise combination of the 8-iodo and 6-carboxylate groups in methyl 8-iodoquinoline-6-carboxylate confers a unique reactivity and selectivity profile that is not replicated by its chloro, bromo, or regioisomeric counterparts. The 8-iodo substituent undergoes oxidative addition with transition metals far more readily than bromo or chloro analogs, enabling chemoselective cross-coupling in the presence of other halogens . Furthermore, the iodine atom at the 8-position provides a stronger halogen bond donor than bromine, which is critical for supramolecular assembly and crystal engineering [1]. The 6-carboxylate ester, compared to the free acid, offers improved solubility in organic solvents and allows for late-stage functionalization without interference from acidic protons . These differential features directly impact synthetic route design, reaction efficiency, and the purity of downstream products, making generic substitution a high-risk decision.

Quantitative Differentiation of Methyl 8-iodoquinoline-6-carboxylate in Key Performance Dimensions


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Compared to 8-Bromo Analog

The oxidative addition step, which is rate-limiting in many cross-coupling reactions, is significantly faster for aryl iodides than for aryl bromides due to the lower carbon-iodine bond dissociation energy (~57 kcal/mol for Ph-I vs. ~81 kcal/mol for Ph-Br) [1]. This translates to higher yields under milder conditions for the 8-iodo derivative compared to the 8-bromo analog. While direct comparative yield data for methyl 8-iodoquinoline-6-carboxylate vs. its 8-bromo counterpart is not reported in the open literature, the class-level difference in reactivity is well-established: aryl iodides typically undergo Suzuki-Miyaura coupling with yields 10-30% higher than corresponding bromides under identical conditions and often require lower catalyst loadings [2].

Cross-Coupling Suzuki-Miyaura Aryl Iodide Oxidative Addition

Superior Halogen Bond Donor Strength for Crystal Engineering Relative to Bromo Analog

The 8-iodo substituent acts as a stronger halogen bond donor than bromine due to the larger, more polarizable iodine atom, which exhibits a more pronounced σ-hole. Quantitative ranking based on calculated molecular electrostatic potential surfaces places the halogen bond donor strength of aryl iodides approximately 2-3 times higher than that of analogous aryl bromides [1]. In co-crystallization experiments with N-heterocyclic acceptors, iodoarenes consistently form shorter and more directional C-I···N interactions (typically 2.75–2.97 Å) compared to C-Br···N interactions (typically >3.0 Å) [2]. This enhanced donor ability makes methyl 8-iodoquinoline-6-carboxylate a preferred building block for engineering predictable supramolecular architectures.

Crystal Engineering Halogen Bonding Supramolecular Chemistry Solid-State Structure

Functional Group Compatibility: Ester vs. Free Acid in Medicinal Chemistry Scaffolds

Methyl 8-iodoquinoline-6-carboxylate, as the methyl ester, exhibits significantly higher solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, DMF) compared to the corresponding free acid, 8-iodoquinoline-6-carboxylic acid. For a typical aromatic carboxylic acid and its methyl ester, the ester's solubility in organic solvents can be 10–100 times higher than that of the free acid due to the absence of strong intermolecular hydrogen bonding [1]. This solubility advantage facilitates homogeneous reaction conditions, simplifies purification by column chromatography, and enables a wider range of synthetic transformations (e.g., Grignard additions, reductions) that would be incompatible with the acidic proton of the carboxylic acid. Furthermore, the ester can be selectively hydrolyzed to the acid at a late stage if required, providing a valuable protecting group strategy [2].

Medicinal Chemistry Prodrug Design Solubility Functional Group Interconversion

Antimicrobial Activity of 6-Iodo Carboxyquinoline Scaffold Demonstrated in Library Studies

A library of 6-iodo-substituted carboxyquinolines, synthesized via a one-pot three-component method, was evaluated for in vitro antimicrobial activity against S. epidermidis, K. pneumoniae, and C. parapsilosis [1]. While methyl 8-iodoquinoline-6-carboxylate was not directly assayed in this study, the core 6-iodo carboxyquinoline motif exhibited significant inhibition of microbial adhesion, the initial stage of biofilm development, with the most active derivatives showing >80% reduction in adhesion at 100 µM concentrations [2]. This class-level activity supports the compound's potential as a scaffold for developing novel antimicrobial agents, particularly those targeting biofilm formation.

Antimicrobial Biofilm Inhibition Antibacterial 6-Iodoquinoline

Recommended Research and Industrial Applications for Methyl 8-iodoquinoline-6-carboxylate


Building Block for Complex Target Synthesis via Palladium-Catalyzed Cross-Coupling

Methyl 8-iodoquinoline-6-carboxylate is ideally suited for late-stage diversification of drug candidates and natural product analogs. The 8-iodo handle enables efficient Suzuki-Miyaura, Sonogashira, or Heck couplings to install aryl, alkynyl, or alkenyl groups at the 8-position, while the 6-ester can be further elaborated through hydrolysis, amidation, or reduction [1]. This orthogonal reactivity allows for systematic SAR exploration around the quinoline core, as demonstrated in the synthesis of kinase inhibitors and DNA intercalators . Procurement teams should prioritize this compound when a synthetic route demands a reliable, highly reactive aryl halide coupling partner that also provides a protected carboxylic acid for subsequent functionalization.

Co-Crystal and Solid-State Formulation Screening

In pharmaceutical development, the solid-state form of an API profoundly impacts solubility, stability, and bioavailability. Methyl 8-iodoquinoline-6-carboxylate's strong halogen bond donor ability (iodine at 8-position) makes it an excellent candidate for co-crystallization studies with nitrogen-containing coformers (e.g., pyridine, imidazole, or triazole derivatives) to generate novel crystalline forms with improved physicochemical properties [2]. The predictable nature of I···N halogen bonding, as established in crystal engineering literature, reduces the trial-and-error burden in co-crystal screening and can lead to intellectual property opportunities through new solid forms [3].

Synthesis of Quinoline-Based Metal Chelators and Sensors

The 8-iodoquinoline motif is a known precursor to 8-hydroxyquinoline derivatives, which are potent metal chelators used in analytical chemistry (e.g., metal ion detection) and as pharmacophores in drug discovery (e.g., anticancer and antimicrobial agents) [4]. Methyl 8-iodoquinoline-6-carboxylate can be converted to the corresponding 8-hydroxy derivative via halogen-metal exchange and subsequent oxidation, or used directly in transition metal-catalyzed C-H functionalization to install metal-binding groups. The 6-carboxylate provides a convenient handle for conjugation to biomolecules or solid supports, enabling the development of targeted chelators and fluorescent sensors [5].

Agricultural Biofortification and Plant Health Studies

Iodoquinolines, including 8-iodoquinoline derivatives, have been investigated as iodine carriers for biofortification of crops. A comparative study of six iodoquinolines applied to potato plants demonstrated that iodoquinolines can significantly increase iodine content in tubers, with 5,7-diiodo-8-quinolinol achieving up to 9.80% of the Recommended Daily Allowance (RDA) for iodine [6]. While methyl 8-iodoquinoline-6-carboxylate was not specifically tested, its structural features (iodine at 8-position, carboxylate ester) place it within this bioactive class. Researchers exploring iodine biofortification or the environmental fate of iodoquinolines should consider this compound as a tool to probe structure-activity relationships and optimize iodine delivery to plants.

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